

Commercial availability and suppliers of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine

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Compound of Interest

Compound Name: 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

Cat. No.: B060820

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An In-Depth Technical Guide to (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic methodologies related to (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents such as BACE1 inhibitors for Alzheimer's disease.

Commercial Availability and Suppliers

(3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine, identified by CAS number 190792-74-6, is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for synthetic applications. Below is a summary of representative suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications

Supplier	Catalog Number	Purity	Appearance	Storage Conditions
ChemScene	CS-0043214	≥97%	Not specified	4°C, protect from light[1]
ALFA CHEMICAL	Not specified	97%	White to off-white (Solid)	2-8°C (protect from light)[2]
HENAN NEW BLUE CHEMICAL CO.,LTD	Not specified	99%	Colorless to light yellow liquid	Room temperature[3]

Physicochemical Properties

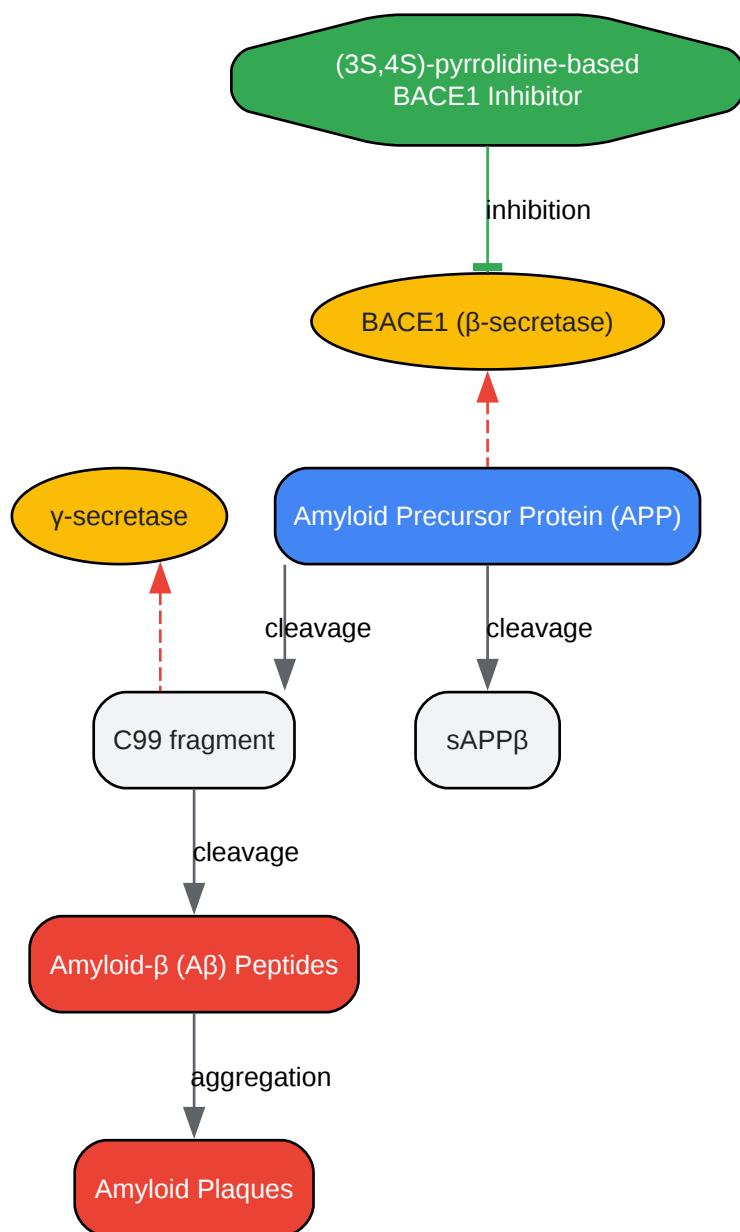
A summary of the key physicochemical properties of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine is provided in the table below. This data is essential for reaction planning and analytical characterization.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ₂ O ₃	ChemScene[1], ALFA CHEMICAL[2]
Molecular Weight	202.25 g/mol	ChemScene[1], ALFA CHEMICAL[2]
Boiling Point	308.762 °C at 760 mmHg	ALFA CHEMICAL[2]
Density	1.179 g/cm ³	ALFA CHEMICAL[2]
pKa	14.36±0.40 (Predicted)	ALFA CHEMICAL[2]
LogP	0.56350	ALFA CHEMICAL[2]
InChI Key	MOZOQDNRVPHFOO-BQBZGAKWSA-N	ALFA CHEMICAL[2]

Application in Drug Discovery: BACE1 Inhibition

(3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine serves as a critical chiral intermediate in the synthesis of β -secretase (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid- β (A β) peptides that are central to the pathology of Alzheimer's disease.^{[4][5]} The pyrrolidine scaffold can be elaborated to interact with the active site of the BACE1 enzyme, thus inhibiting its function and reducing A β production.^{[5][6]}



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BACE1 signaling pathway in Alzheimer's disease.

Experimental Protocols

The following protocols are representative of the synthesis and modification of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine and related structures.

Protocol 1: Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol Derivatives for BACE1 Inhibitors

This protocol is adapted from the work of Tran et al. and describes a synthetic route to pyrrolidine-based BACE1 inhibitors starting from a chiral azido alcohol, which can be derived from the title compound's precursors.[\[5\]](#)

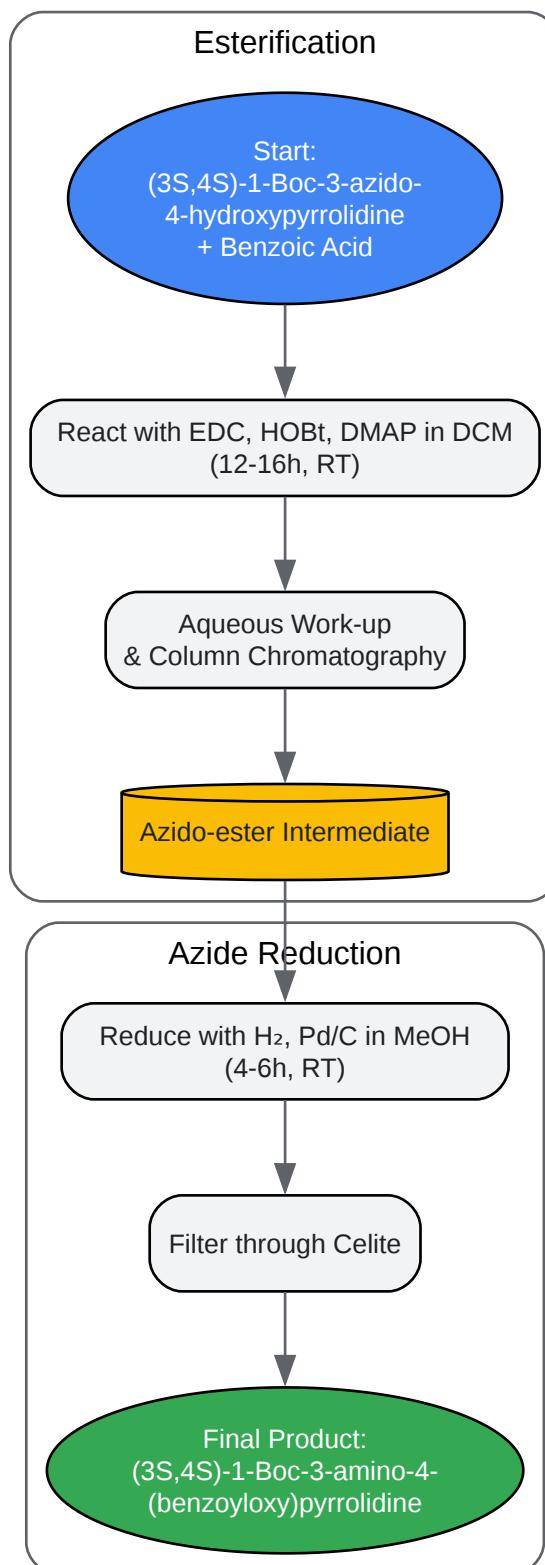
Materials:

- (3S,4S)-1-Boc-3-azido-4-hydroxypyrrolidine
- Substituted benzoic acid
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBr (Hydroxybenzotriazole)
- DMAP (4-Dimethylaminopyridine)
- Dichloromethane (DCM)
- Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Methanol (MeOH)

Procedure:

- Esterification: To a solution of (3S,4S)-1-Boc-3-azido-4-hydroxypyrrolidine (1.0 eq.), substituted benzoic acid (1.2 eq.), EDC (1.5 eq.), and HOBr (1.2 eq.) in DCM, add DMAP (0.1 eq.). Stir the reaction mixture at room temperature for 12-16 hours.

- Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO_3 solution and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
- Azide Reduction: Dissolve the ester intermediate in MeOH. Add a catalytic amount of 10% Pd/C. Stir the suspension under an atmosphere of H_2 (balloon pressure) at room temperature for 4-6 hours.
- Final Product Isolation: Filter the reaction mixture through a pad of Celite and wash with MeOH. Concentrate the filtrate under reduced pressure to obtain the desired (3S,4S)-1-Boc-3-amino-4-(benzoyloxy)pyrrolidine derivative.



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Synthetic workflow for a pyrrolidine-based BACE1 inhibitor intermediate.

Protocol 2: General Procedure for N-Boc Protection of Amines

This protocol provides a general method for the introduction of the Boc protecting group onto an amine, a fundamental transformation in the synthesis of the title compound and its derivatives.[\[7\]](#)

Materials:

- Amine substrate
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Water
- Acetone
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve the amine (1.0 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
- Stir the mixture at room temperature for a few minutes.
- Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol).
- Add dichloromethane (5 mL) and continue stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

- Purify the residue by column chromatography on silica gel to afford the N-Boc protected amine.

Protocol 3: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a common and effective method for the removal of the N-Boc protecting group, which is often a necessary step in multi-step syntheses.

Materials:

- N-Boc protected pyrrolidine derivative
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution

Procedure:

- Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq.) in dichloromethane (5-10 volumes).
- Cool the solution to 0 °C in an ice bath.
- Add trifluoroacetic acid (2-10 eq.) dropwise to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
- Upon completion, carefully neutralize the reaction mixture with saturated NaHCO_3 solution.
- Extract the product with DCM, dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the deprotected amine.

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